molecular formula C9H13ClN2O2S B2592190 Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride CAS No. 76629-19-1

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride

Cat. No.: B2592190
CAS No.: 76629-19-1
M. Wt: 248.73
InChI Key: OMMIDCCQBACYBF-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride (CAS: 76629-19-1) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₃ClN₂O₂S and a molecular weight of 248.73 g/mol . It consists of a fused imidazo[2,1-b]thiazole core, an ethyl ester group at the 3-position, and a hydrochloride salt. This compound is synthesized via cyclocondensation reactions involving imidazoline-2-thiol, ethyl chloroacetate, and aromatic aldehydes under reflux conditions in the presence of anhydrous sodium acetate and acetic acid . Its structural features make it a key intermediate in medicinal chemistry, particularly for developing antimicrobial and antioxidant agents .

Properties

IUPAC Name

ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIDCCQBACYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NCCN12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the imidazo[2,1-b][1,3]thiazole system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Biological Activities

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride exhibits a range of biological activities that make it a candidate for further exploration:

  • Antimicrobial Activity : Compounds containing the thiazole ring have been shown to possess antimicrobial properties. Research indicates that derivatives of thiazole can effectively inhibit bacterial growth and may serve as leads for new antibiotics .
  • Anti-Cancer Potential : The imidazo-thiazole framework is associated with various anti-cancer activities. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of thiazole derivatives. This compound may contribute to reducing inflammation markers in various models of inflammation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving imidazole and thiazole derivatives. The ability to modify this compound further allows for the generation of novel derivatives with enhanced biological activities.

Table 1: Common Synthesis Methods

MethodDescription
Condensation ReactionsInvolves the reaction of thiazole derivatives with acetic acid or its derivatives.
AlkylationAlkylating agents can be used to introduce different substituents on the thiazole ring.
CyclizationCyclization reactions can create more complex structures that may enhance biological activity.

Case Study 1: Antimicrobial Activity

A study published in PubMed examined the antimicrobial effects of various thiazole derivatives against common pathogens. This compound was included in the screening process and showed promising results against Gram-positive bacteria, suggesting its potential for development into an antimicrobial agent .

Case Study 2: Anti-Cancer Research

In another investigation focused on cancer therapeutics, researchers synthesized several imidazo-thiazole compounds and evaluated their efficacy against breast cancer cell lines. The study found that this compound exhibited significant cytotoxicity and induced apoptosis in treated cells .

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b]thiazole scaffold is versatile, and subtle structural modifications significantly alter physicochemical properties and biological activities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Substituents Key Features Biological Activity
Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride 76629-19-1 C₉H₁₃ClN₂O₂S Ethyl ester, hydrochloride High solubility in polar solvents due to HCl salt; ester group enhances lipophilicity Intermediate for antimicrobial agents
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride 39145-48-7 C₉H₁₃ClN₂O₂S Methyl group at 3-position, ethyl ester Similar molecular weight but reduced steric hindrance from methyl vs. acetate Not explicitly reported; likely lower reactivity than acetate derivatives
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrochloride 1185300-99-5 C₇H₉ClN₂O₃S Oxo group, tetrahydro ring Increased polarity due to ketone; tetrahydro ring enhances conformational rigidity Potential enzyme inhibitor (e.g., 15-LOX or IDO1)
(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid 158197-27-4 C₇H₈N₂O₂S Free carboxylic acid Higher acidity; reduced lipophilicity vs. ester derivatives Antioxidant activity (DPPH radical inhibition up to 97%)
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole 75967-66-7 C₁₂H₁₁N₂OS 4-Methoxyphenyl group Aromatic substitution enhances π-π stacking; methoxy improves membrane permeability Antimicrobial activity against Candida albicans (MIC ~15–30 μg/mL)

Key Structural and Functional Insights

Substituent Effects :

  • Ester vs. Acid : The ethyl ester group in the target compound improves lipophilicity, aiding cellular uptake, while the free acid (CAS 158197-27-4) exhibits stronger antioxidant properties due to hydrogen bonding .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-chlorophenyl) enhance antifungal activity, likely via hydrophobic interactions with microbial membranes, whereas aliphatic chains (e.g., acetate) modulate solubility .

Salt Forms :

  • Hydrochloride salts (e.g., target compound) enhance aqueous solubility, critical for formulation, compared to neutral analogs .

Biological Activity

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

  • Chemical Name: this compound
  • CAS Number: 1342282-73-8
  • Molecular Formula: C9H13ClN2O2S
  • Molecular Weight: 232.73 g/mol

Structure

The compound features a thiazole ring fused with an imidazole moiety, which is characteristic of many biologically active compounds. Its structural formula can be represented as:

C9H13ClN2O2S\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. A study demonstrated that various derivatives showed activity against Gram-positive and Gram-negative bacteria. This compound specifically has shown promise against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In vitro assays revealed that it possesses significant free radical scavenging activity. The antioxidant potential was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it demonstrated a dose-dependent response comparable to standard antioxidants .

Enzyme Inhibition

A notable area of research involves the inhibition of enzymes such as tyrosinase and carboxylesterase. The compound's derivatives have shown competitive inhibition against tyrosinase, which is crucial for melanin production. For instance, one derivative exhibited an IC50 value significantly lower than that of kojic acid (a standard inhibitor), indicating enhanced efficacy in inhibiting melanin synthesis .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines (e.g., B16F10 melanoma cells) have shown that the compound exhibits selective cytotoxic effects without significant toxicity to normal cells. This selectivity is essential for potential therapeutic applications in cancer treatment .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor for enzymes involved in melanin synthesis and other metabolic pathways.
  • Radical Scavenging: It neutralizes free radicals through electron donation, thus mitigating oxidative stress.

Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntimicrobialDisk diffusion methodEffective against S. aureus and E. coli
AntioxidantDPPH assaySignificant free radical scavenging activity
Enzyme InhibitionIC50 determinationStrong tyrosinase inhibition (IC50 < 1 μM)
CytotoxicityMTT assaySelective cytotoxicity in cancer cells

Case Study: Tyrosinase Inhibition

In a comparative study on tyrosinase inhibitors, this compound derivatives were synthesized and tested for their inhibitory effects. Among them, one derivative demonstrated an IC50 value of 0.88 μM, showing it was over 100 times more effective than kojic acid . This finding highlights the potential of this compound in treating hyperpigmentation disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and aromatic aldehydes in the presence of anhydrous sodium acetate and acetic acid as a solvent . Another optimized route uses Friedel-Crafts acylation with Eaton’s reagent under solvent-free conditions, achieving yields of 90–96% through high selectivity .
  • Critical Parameters : Temperature (reflux conditions), solvent choice (acetic acid vs. solvent-free), and catalyst (sodium acetate) significantly impact yield. For example, solvent-free methods reduce side reactions and improve purity .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodology : Structural elucidation relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.40–8.30 ppm), methylene groups (δ 3.60–4.17 ppm), and thiazole protons (δ 6.10–6.46 ppm) confirm the fused imidazo-thiazole core .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 248 [M+H]+) align with calculated masses .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C: 53.43%, H: 3.67%, N: 16.99%) validate purity .

Q. What purification techniques are recommended for isolating the compound?

  • Methodology : Recrystallization using ethyl acetate or ethanol is standard. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities in derivatives . Purity >90% is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antimicrobial activity?

  • Methodology :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antifungal activity (MIC = 15.625 μg/ml vs. Furacilin’s 31.25 μg/ml) .
  • Phenol Derivatives : 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)phenol shows 97% DPPH radical inhibition due to its phenolic -OH group .
    • Data Table :
DerivativeSubstituentMIC (μg/ml)DPPH Inhibition (%)
4h4-Cl-Ph15.62589
4e4-OH-Ph31.2597
4f4-OCH3-Ph31.2592
Source: Adapted from

Q. What computational strategies predict biological target interactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • Docking Studies : Simulate binding to microbial enzymes (e.g., CYP51 in Trypanosoma cruzi) using AutoDock Vina. Hydrophobic interactions with the imidazo-thiazole core correlate with antifungal activity .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodology :

  • Standardized Assays : Use CLSI guidelines for MIC determinations to minimize variability in antimicrobial testing .
  • Control Comparisons : Benchmark against Furacilin or Fluconazole to contextualize efficacy claims .
  • Meta-Analysis : Cross-reference NMR and MS data to confirm structural consistency across studies .

Methodological Considerations for Experimental Design

Q. What strategies mitigate side reactions during synthesis?

  • Approach :

  • Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Employ slow addition of electrophiles (e.g., ethyl chloroacetate) to reduce dimerization .

Q. How to validate antioxidant activity beyond DPPH assays?

  • Extended Methods :

  • ABTS+ Radical Scavenging : Quantifies activity in hydrophilic/lipophilic systems.
  • FRAP Assay : Measures iron-reducing capacity, complementary to DPPH results .

Key Challenges in Data Interpretation

  • Bioactivity Variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus niger) may explain conflicting MIC values .
  • Stereochemical Effects : Z/E isomerism in intermediates (e.g., (Z)-2-arylidene derivatives) can alter reactivity and bioactivity .

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